4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

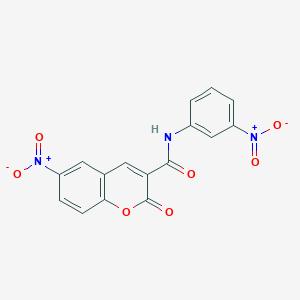

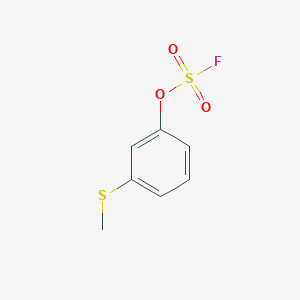

“4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate” is a chemical compound with the molecular formula C17H16O6 . It has a molecular weight of 316.31 .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 481.1±38.0 °C at 760 mmHg, and a flash point of 211.7±26.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds . The polar surface area is 80 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate is involved in various synthetic applications, demonstrating its utility in organic chemistry. For example, it is used in the total synthesis of psoromic acid, highlighting its role in selective functionalization processes and the synthesis of complex molecules. Isopropyl ethers serve as phenol protective groups in these syntheses, indicating its significance in protecting sensitive functional groups during reaction sequences (Sala & Sargent, 1979).

Chemical Properties and Interactions

Investigations into the chemical properties and interactions of methoxyphenols and dimethoxybenzenes provide insights into their thermochemical behavior, including standard molar enthalpies of formation and vaporization. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including materials science and environmental chemistry (Varfolomeev et al., 2010).

Bioorthogonal Chemistry

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate demonstrates utility in bioorthogonal chemistry, facilitating rapid formation of stable heterocycles in aqueous solutions. This application is particularly relevant for protein conjugation, offering a method for attaching biomolecules under physiologically compatible conditions without interfering with biological functionalities (Dilek et al., 2015).

Photocatalysis

In photocatalysis, compounds related to 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate are synthesized and used to explore their reactions under ultraviolet irradiation. Such studies contribute to our understanding of reaction mechanisms under photochemical conditions, potentially leading to the development of new photocatalytic materials and processes (Teitei et al., 1975).

Enzymatic Reactions and Biocatalysis

Enzymatic studies reveal that cytochrome P450 enzymes can demethylate dimethoxybenzoic acids efficiently, focusing on the oxidative demethylation of methoxy groups. This research illuminates the enzyme's substrate range and its potential in synthetic biocatalysis for selective demethylation processes (Coleman et al., 2015).

Antioxidant Activity

Phenolic compounds, including those structurally related to 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate, have been studied for their antioxidant properties. These compounds are compared with standard antioxidants like α-tocopherol and butylated hydroxyanisole, showcasing their potential in preventing oxidative stress and related diseases (Kucukoglu & Nadaroğlu, 2014).

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-20-13-7-5-12(9-16(13)22-3)17(19)23-14-6-4-11(10-18)8-15(14)21-2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQDKMABOMLQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703270.png)

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)

![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)